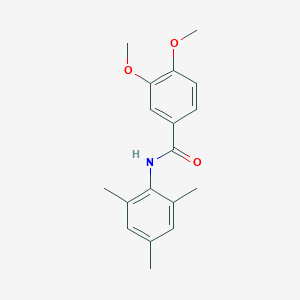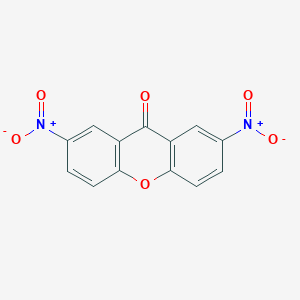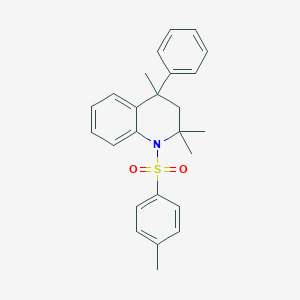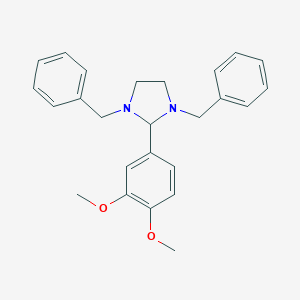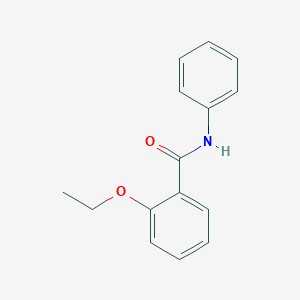
2-ethoxy-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-phenylbenzamide, also known as EPN, is a chemical compound that has been widely used in scientific research due to its unique properties. EPN is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 253.3 g/mol. It was first synthesized in the 1950s and has since been used in various applications, including as an insecticide and as a tool in neuroscience research.
Mecanismo De Acción
2-ethoxy-N-phenylbenzamide works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the nervous system, which can have both beneficial and harmful effects. In small doses, 2-ethoxy-N-phenylbenzamide can enhance cognitive function, but in larger doses, it can cause seizures and respiratory failure.
Efectos Bioquímicos Y Fisiológicos
2-ethoxy-N-phenylbenzamide has a wide range of biochemical and physiological effects on the nervous system. It has been shown to enhance cognitive function and memory in small doses, but in larger doses, it can cause seizures and respiratory failure. Additionally, 2-ethoxy-N-phenylbenzamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethoxy-N-phenylbenzamide has several advantages as a tool for scientific research. It is a potent inhibitor of acetylcholinesterase, making it a valuable tool for studying the role of acetylcholine in the nervous system. Additionally, 2-ethoxy-N-phenylbenzamide is relatively easy to synthesize and has a long shelf life. However, 2-ethoxy-N-phenylbenzamide also has several limitations. It is highly toxic and can cause serious health effects in humans and animals. Additionally, its effects on the nervous system are complex and can vary depending on the dose and duration of exposure.
Direcciones Futuras
There are several future directions for research involving 2-ethoxy-N-phenylbenzamide. One area of research is the development of safer and more effective acetylcholinesterase inhibitors for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, 2-ethoxy-N-phenylbenzamide could be used as a tool for studying the effects of acetylcholinesterase inhibitors on the nervous system in animal models. Finally, 2-ethoxy-N-phenylbenzamide could be used in the development of new insecticides that are less toxic to humans and animals.
Métodos De Síntesis
The synthesis of 2-ethoxy-N-phenylbenzamide involves the reaction of phenyl isocyanate with 2-ethoxyaniline in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 2-ethoxy-N-phenylbenzamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-ethoxy-N-phenylbenzamide has been widely used in scientific research as a tool for studying the nervous system. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property has made 2-ethoxy-N-phenylbenzamide a valuable tool in studying the role of acetylcholine in the nervous system. Additionally, 2-ethoxy-N-phenylbenzamide has been used in studies of the effects of acetylcholinesterase inhibitors on cognitive function.
Propiedades
Número CAS |
15088-81-0 |
|---|---|
Nombre del producto |
2-ethoxy-N-phenylbenzamide |
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
2-ethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-2-18-14-11-7-6-10-13(14)15(17)16-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17) |
Clave InChI |
QARKWWBMBHEJNX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Otros números CAS |
15088-81-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



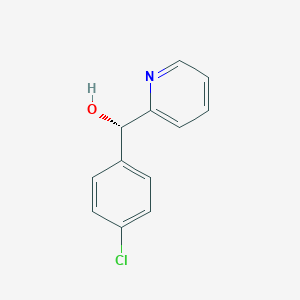
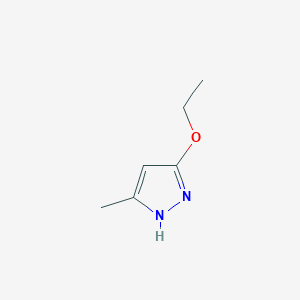
![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187236.png)
![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
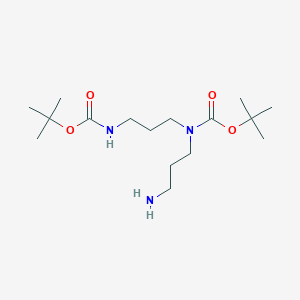
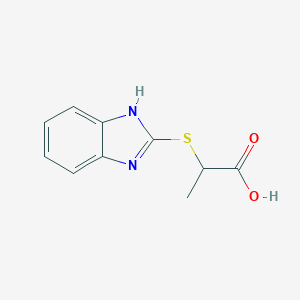
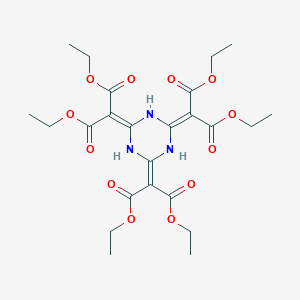
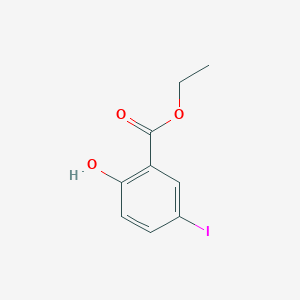
![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)
